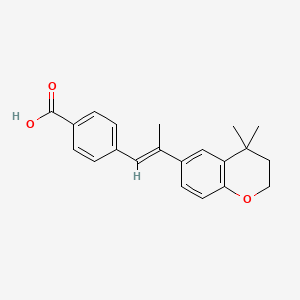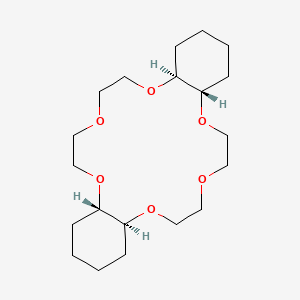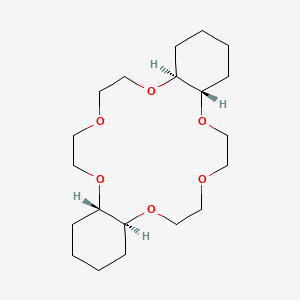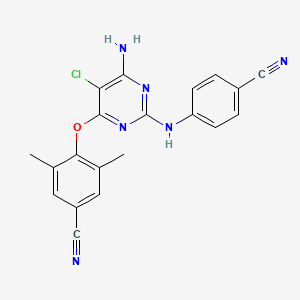
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-amino-6-hydroxynaphthalene-2-sulphonic acid. This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The resulting diazonium salt is then coupled with dimethylaniline under alkaline conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are fed into the reactor, and the reaction is carefully controlled to ensure complete conversion of the starting materials. The product is then isolated by filtration, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorosulfonic acid.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
Mécanisme D'action
The mechanism of action of Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its azo group. The compound can undergo reversible cis-trans isomerization under light, which affects its binding properties. This isomerization can influence the compound’s interaction with biological molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Methyl Orange: A commonly used azo dye in pH indicators.
Congo Red: An azo dye used in histology for staining tissues.
Uniqueness
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is unique due to its specific structure, which combines the properties of both naphthalene and dimethylphenyl groups. This combination imparts distinct color properties and reactivity, making it particularly useful in specialized applications such as advanced pH indicators and specific staining techniques in biological research.
Propriétés
Numéro CAS |
68422-67-3 |
|---|---|
Formule moléculaire |
C36H30BaN4O8S2 |
Poids moléculaire |
848.1 g/mol |
Nom IUPAC |
barium(2+);5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/2C18H16N2O4S.Ba/c2*1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h2*3-10,21H,1-2H3,(H,22,23,24);/q;;+2/p-2 |
Clé InChI |
BZTOGTMMXIBPKK-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)











